molecular formula C23H21NO4 B11591309 2-(3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B11591309
M. Wt: 375.4 g/mol
InChI Key: SUTOLZSIAPPHTC-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenoxy and dibenzofuran moieties, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the core structures, followed by functional group modifications. One common approach involves the reaction of 3,5-dimethylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with 2-methoxydibenzo[b,d]furan-3-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and dibenzofuran moieties may bind to particular receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide stands out due to its unique combination of phenoxy and dibenzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C23H21NO4/c1-14-8-15(2)10-16(9-14)27-13-23(25)24-19-12-21-18(11-22(19)26-3)17-6-4-5-7-20(17)28-21/h4-12H,13H2,1-3H3,(H,24,25)

InChI Key

SUTOLZSIAPPHTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C

Origin of Product

United States

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